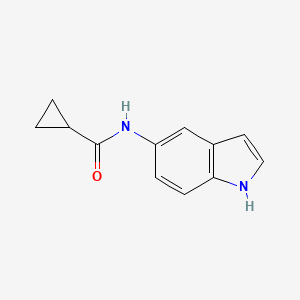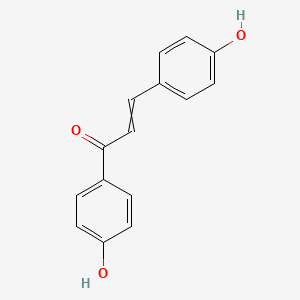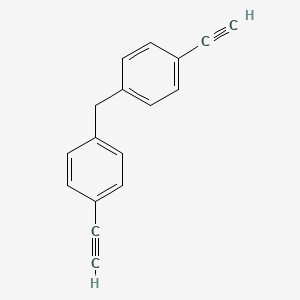![molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
4-[di(propan-2-yl)amino]but-2-ynoic acid
Übersicht
Beschreibung
4-[di(propan-2-yl)amino]but-2-ynoic acid is an organic compound with the molecular formula C10H17NO2 It is characterized by the presence of a diisopropylamino group attached to a but-2-ynoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[di(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of 2-butynoic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[di(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diisopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-[di(propan-2-yl)amino]but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[di(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may play a role in binding to target molecules, while the but-2-ynoic acid backbone may participate in various chemical reactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butynoic acid: A structurally related compound with a similar backbone but lacking the diisopropylamino group.
4-Dimethylamino-but-2-ynoic acid: Another related compound with a dimethylamino group instead of a diisopropylamino group.
Uniqueness
4-[di(propan-2-yl)amino]but-2-ynoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-[di(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
RPNICCPJSKNAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC#CC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
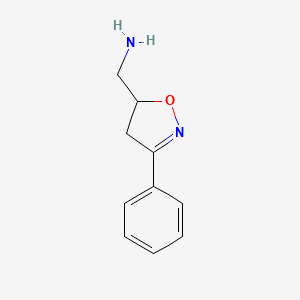

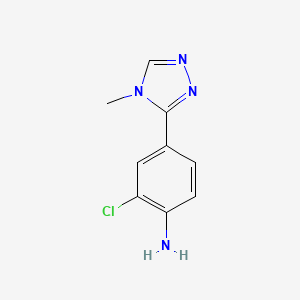
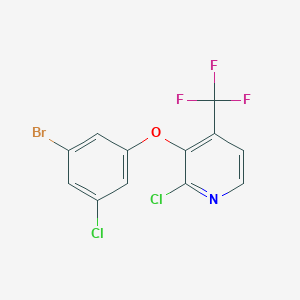
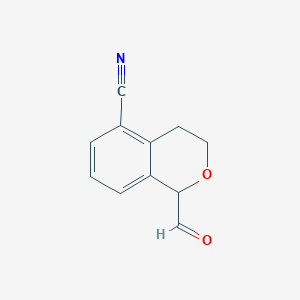
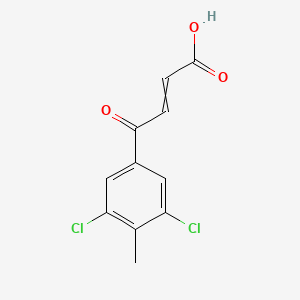
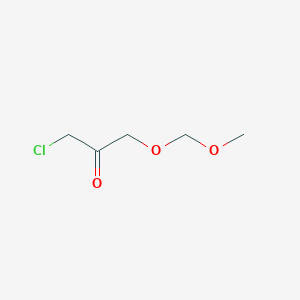
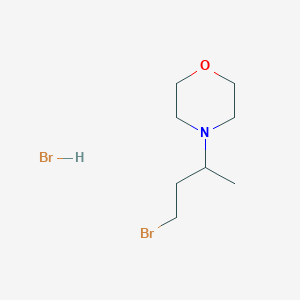
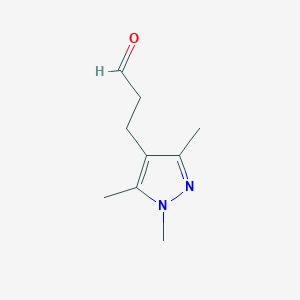
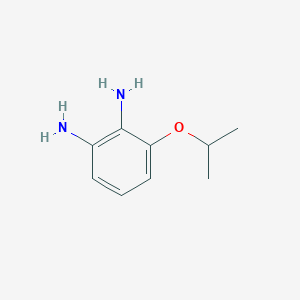
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
